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Cat. No.: B14913460 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary
GT-055 (also known as LCB18-055) is a novel, non-β-lactam β-lactamase inhibitor belonging to

the diazabicyclooctane class.[1] It is under development for use in combination with the

siderophore cephalosporin, GT-1 (LCB10-0200), to combat multidrug-resistant (MDR) Gram-

negative bacterial infections.[2] GT-055 restores the activity of GT-1 against bacteria that

produce a wide range of β-lactamases. Furthermore, evidence suggests that GT-055
possesses intrinsic antibacterial activity through the inhibition of Penicillin-Binding Proteins

(PBPs), offering a dual mechanism of action to overcome bacterial resistance. This document

provides a comprehensive overview of the chemical structure, properties, and available

preclinical data for GT-055.

Chemical Structure and Physicochemical Properties
GT-055 is a synthetic compound characterized by a diazabicyclooctane core, a structural motif

known for its potent β-lactamase inhibitory activity.

Table 1: Physicochemical Properties of GT-055
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Property Value Reference

Chemical Formula C₁₃H₂₀F₃N₅O₈S

Molecular Weight 463.39 g/mol

IUPAC Name Not available in public sources

SMILES Notation Not available in public sources

Melting Point Data not available

Solubility Data not available

pKa Data not available

Mechanism of Action
The combination of GT-1 and GT-055 employs a "Trojan horse" strategy coupled with direct

enzyme inhibition to effectively kill MDR Gram-negative bacteria.[1][3]

Siderophore-Mediated Uptake of GT-1: GT-1 is a conjugate of a cephalosporin antibiotic and

a siderophore. Bacteria have active iron uptake systems that recognize and transport

siderophores across their outer membrane to acquire essential iron. By mimicking this

natural process, GT-1 is actively transported into the periplasmic space of Gram-negative

bacteria.[1]

Inhibition of β-Lactamases by GT-055: In the periplasm, β-lactamases can hydrolyze and

inactivate β-lactam antibiotics like the cephalosporin component of GT-1. GT-055, as a

potent β-lactamase inhibitor, covalently binds to the active site of these enzymes, rendering

them inactive. This protects GT-1 from degradation.[1]

Inhibition of Penicillin-Binding Proteins (PBPs): Once protected, the cephalosporin

component of GT-1 can bind to its primary targets, the PBPs, which are essential enzymes

for bacterial cell wall synthesis. Inhibition of PBPs disrupts peptidoglycan cross-linking,

leading to cell lysis and bacterial death.

Intrinsic Activity of GT-055: Some diazabicyclooctane inhibitors have been shown to have a

dual mechanism of action, not only inhibiting β-lactamases but also directly binding to and
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inhibiting PBPs, particularly PBP2. This intrinsic antibacterial activity of GT-055 contributes to

the overall efficacy of the combination therapy.[4]
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Caption: Combined mechanism of action of GT-1 and GT-055.

In Vitro Activity
The in vitro efficacy of GT-055, both alone and in combination with GT-1, has been evaluated

against a broad range of clinical isolates. Minimum Inhibitory Concentration (MIC) values are

summarized below.

Table 2: In Vitro Activity of GT-055 and GT-1/GT-055 against Gram-Negative Pathogens
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Organism
β-Lactamase
Profile

GT-055 MIC
(µg/mL)

GT-1/GT-055
(1:1) MIC
(µg/mL)

Reference

Escherichia coli ESBL-producing 2 - 8 ≤0.12 [1]

Klebsiella

pneumoniae

Carbapenemase-

producing
2 - 8 ≤0.12 [1]

Acinetobacter

spp.
OXA-producing >256 1 - 128 [4]

Various MDR

strains

NDM-1, OXA-1,

etc.

Not sensitive

(most)

≤4 (for 114/168

strains)
[2]

Experimental Protocols: In Vitro Susceptibility Testing
Methodology: Minimum Inhibitory Concentrations (MICs) were determined using the broth

microdilution method following the guidelines of the Clinical and Laboratory Standards

Institute (CLSI).[5]

Media: Cation-adjusted Mueller-Hinton broth (CAMHB) was used for susceptibility testing.[5]

Inoculum: Bacterial suspensions were prepared to a density of approximately 5 x 10⁵ colony-

forming units (CFU)/mL.

Incubation: Microtiter plates were incubated at 35-37°C for 16-20 hours.

Endpoint: The MIC was defined as the lowest concentration of the antimicrobial agent that

completely inhibited visible bacterial growth.

GT-055 Concentration: When tested in combination, GT-055 was typically used at a fixed

concentration of 4 µg/mL.[4]
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Caption: Workflow for MIC determination.

In Vivo Efficacy
The combination of GT-1 and GT-055 has demonstrated efficacy in murine infection models.

Table 3: In Vivo Efficacy of GT-1/GT-055 in a Murine Thigh Infection Model
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Pathogen Strain
Treatment Regimen
(GT-1/GT-055)

Outcome Reference

P. aeruginosa Not specified in detail

Greater reduction in

bacterial load than

ceftazidime

[2]

Y. pestis (aerosol

model)

20/30, 60/90, or

200/300 mg/kg, SC,

q6h

Efficacy at least

equivalent to

ciprofloxacin

[2]

Experimental Protocols: Murine Thigh Infection Model
Animal Model: Neutropenic mice are typically used to assess antimicrobial efficacy without

the interference of the host immune system. Neutropenia is induced by the administration of

cyclophosphamide.[6][7]

Infection: A defined inoculum of the bacterial pathogen (e.g., 10⁶ to 10⁷ CFU) is injected into

the thigh muscle of the mice.[8]

Treatment: Treatment with the antimicrobial agent(s) is initiated at a specified time post-

infection (e.g., 2 hours). Dosing regimens can vary in terms of dose, frequency (e.g., q6h),

and route of administration (e.g., subcutaneous).[2][6]

Endpoint: The primary endpoint is the bacterial burden in the thigh tissue at the end of the

treatment period (e.g., 24 hours), determined by homogenizing the thigh and plating serial

dilutions to count CFUs.[8]
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Caption: Murine thigh infection model workflow.
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Pharmacokinetics and Pharmacodynamics
Pharmacokinetic (PK) studies in mice have shown that GT-055 has a PK profile similar to that

of GT-1. The PK/PD index associated with GT-055 efficacy in an in vitro infection model is the

plasma free-drug AUC/MIC ratio. For Enterobacterales, the free-drug AUC/MIC ratios

associated with net bacterial stasis, 1-log kill, and 2-log kill are 4.13, 13.7, and 57.2,

respectively. Initial studies suggest that the optimal GT-1:GT-055 ratio is 1:1.[2]

Conclusion
GT-055 is a promising β-lactamase inhibitor with a dual mechanism of action that, in

combination with the siderophore cephalosporin GT-1, demonstrates potent activity against a

wide range of MDR Gram-negative pathogens. The available preclinical data supports its

continued development as a potential therapeutic option for serious and difficult-to-treat

bacterial infections. Further studies are warranted to fully characterize its physicochemical

properties, expand upon its in vivo efficacy against a broader panel of clinical isolates, and

evaluate its safety and efficacy in human clinical trials.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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